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Gpu ammonium salt

Cat. No.: B13829088
M. Wt: 606.4 g/mol
InChI Key: BBBUJXLTQPKTLN-ORIIHXKDSA-N
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Description

Classification as a Nucleoside Ammonium (B1175870) Salt

GpU ammonium salt falls under the classification of a nucleoside ammonium salt. Let's break down this classification:

Nucleoside: A nucleoside consists of a nucleobase (in this case, guanine (B1146940) or uracil) linked to a sugar (ribose in RNA).

Nucleotide: A nucleotide is a nucleoside with one or more phosphate (B84403) groups attached to the sugar. GpU is a dinucleotide, meaning it is composed of two nucleotide units.

Ammonium Salt: In aqueous solutions, the phosphate groups of nucleic acids are typically deprotonated and carry a negative charge. This negative charge can be counteracted by a positive ion, or cation, to form a salt. In this case, the cation is ammonium (NH₄⁺). ckisotopes.comresearchgate.net The use of ammonium salts for nucleotides is common in laboratory settings as they are often compatible with enzymes like polymerases and can be easily exchanged for other cations if needed. ckisotopes.comukisotope.com

Historical Context and Discovery in Nucleic Acid Chemistry

The understanding of dinucleotides like GpU is built upon a rich history of nucleic acid research. Nucleic acids were first discovered in 1868 by Friedrich Miescher. wikipedia.org It wasn't until the mid-20th century that the chemical synthesis of oligonucleotides (short nucleic acid chains) became a reality. A significant milestone was the first directed chemical synthesis of a dinucleotide, a dithymidinyl nucleotide, reported by Michelson and Todd in 1955. trilinkbiotech.combiosearchtech.comoligofastx.com This foundational work paved the way for the synthesis of other dinucleotides and longer oligonucleotides, which were crucial for deciphering the genetic code and understanding the structure and function of DNA and RNA. biosearchtech.comed.ac.uk

The development of techniques like phosphotriester chemistry in the late 1960s and the subsequent phosphoramidite (B1245037) method in the early 1980s revolutionized oligonucleotide synthesis, making it a routine and essential tool for molecular biology. trilinkbiotech.combiosearchtech.comed.ac.uk These advancements allowed for the synthesis of specific RNA sequences, including those containing GpU, enabling detailed studies of their properties and biological roles.

Structural Significance in RNA Biology

The GpU dinucleotide has a remarkable structural significance in RNA biology, primarily due to its prevalence and stabilizing role in what are known as "dinucleotide platforms." nih.govnih.gov A dinucleotide platform is a non-canonical pairing where two adjacent nucleotides are arranged in a side-by-side, planar fashion, stabilized by a hydrogen bond. nih.govoup.com

Key Research Findings on GpU Structural Significance:

Prevalence in RNA Structures: Surprisingly, GpU steps account for more than half of all observed dinucleotide platforms in known RNA structures. nih.govnih.govoup.com This over-representation suggests an inherent structural advantage of the GpU sequence. oup.com

Stabilizing Hydrogen Bonds: The stability of the GpU platform is not solely due to the well-characterized hydrogen bond between the N2 of guanine and the O4 of uracil (B121893). nih.govnih.gov A crucial, RNA-specific hydrogen bond exists between the 2'-hydroxyl group (O2') of the guanosine (B1672433) ribose sugar and a non-bridging oxygen (O2P) of the phosphate group connecting the two nucleotides. nih.govnih.govoup.com This intra-backbone H-bond significantly contributes to the stability and rigidity of the GpU platform. nih.gov

Intrinsic Stability: Quantum-chemical studies have confirmed the intrinsic stability of the GpU platform. The N2(G)···O4(U) hydrogen bond in the GpU platform is stronger than the corresponding hydrogen bonds in other common dinucleotide platforms like ApA and UpC. nih.govacs.org Furthermore, the specific sugar-phosphate backbone conformation in GpU platforms is intrinsically more stable than the standard A-RNA backbone arrangement, partly due to the favorable O2′···O2P interaction. nih.govacs.org

Role in Larger Motifs: The stabilized GpU platform frequently participates in a larger, highly distinctive structural motif. In over 90% of cases, it is recognized by a non-adjacent guanine, leading to the formation of an asymmetric miniduplex. nih.govnih.gov This larger structure is a conserved core of the well-known loop-E motif found in ribosomal RNA. nih.govnih.gov

Implications for RNA Function: The intrinsic stability of the GpU platform and the larger motifs it forms likely underlie observed evolutionary constraints on base identity. nih.govnih.gov This stability may also be the reason for the extreme conservation of GpU at most 5'-splice sites in pre-mRNA. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N8O13P B13829088 Gpu ammonium salt

Properties

Molecular Formula

C19H27N8O13P

Molecular Weight

606.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

InChI

InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3/t6-,7-,10-,11-,12-,13-,16-,17-;/m1./s1

InChI Key

BBBUJXLTQPKTLN-ORIIHXKDSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Guanylyl 3 5 Uridine Ammonium Salt

Precursor Synthesis and Modification Strategies

The foundation of GpU synthesis lies in the preparation and modification of its fundamental building blocks: guanosine (B1672433) and uridine (B1682114). These nucleosides must be chemically altered to ensure that the subsequent linkage reaction occurs with the correct regioselectivity and efficiency.

The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides can be achieved through two primary pathways: de novo synthesis and salvage pathways. uoanbar.edu.iqnih.gov The de novo pathway builds the nucleotide bases from simpler molecular precursors like amino acids, CO2, and ribose-5-phosphate. nih.govacs.org

For pyrimidine nucleotides like uridine monophosphate (UMP), the pyrimidine ring (orotate) is synthesized first and then attached to a 5-phosphoribosyl-1-pyrophosphate (PRPP) molecule. nih.govacs.org The resulting orotidylate is then decarboxylated to form uridylate (UMP). wikipedia.org

In contrast, the de novo synthesis of purine nucleotides, such as guanosine monophosphate (GMP), involves the stepwise construction of the purine ring system directly onto the ribose sugar moiety. acs.org This process leads first to the formation of inosine (B1671953) monophosphate (IMP), which serves as a common precursor. IMP can then be converted to GMP through oxidation and subsequent amination. acs.org

While these biosynthetic pathways are central to cellular function, chemical synthesis in a laboratory setting typically starts with the commercially available nucleosides, guanosine and uridine, which are then chemically modified for oligonucleotide synthesis.

The chemical synthesis of oligonucleotides is complicated by the presence of multiple reactive functional groups on the nucleoside monomers. umich.edu To prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester bond, these reactive sites must be temporarily blocked using protecting groups. umich.edu An ideal protecting group must be stable during the synthesis cycle but readily removable at the end without damaging the newly formed oligonucleotide. umich.edu

Key sites requiring protection include:

The 5'-Hydroxyl Group: This group is typically protected with an acid-labile group, such as the 4,4'-dimethoxytrityl (DMT) group. The DMT group is removed at the beginning of each coupling cycle to allow the chain to extend in the 3'-to-5' direction. umich.eduatdbio.com

The 2'-Hydroxyl Group (of Ribose): In RNA synthesis, the 2'-hydroxyl group is highly reactive and must be protected to prevent isomerization and chain cleavage. atdbio.com A common protecting group is the tert-butyldimethylsilyl (TBS) group. atdbio.com

Exocyclic Amino Groups: The amino groups on the nucleobases (adenine, guanine (B1146940), and cytosine) are nucleophilic and must be protected to avoid side reactions during coupling. umich.edu Acyl-type protecting groups such as benzoyl (Bz) for cytosine and adenine, and isobutyryl (iBu) for guanine are widely used. umich.edu

The strategic application of these groups, which have different chemical labilities (e.g., acid-labile vs. base-labile), is known as an orthogonal protection strategy. umich.edu This allows for the selective removal of one type of group while others remain intact, directing the chemical reactions with high precision.

Functional GroupCommon Protecting GroupAbbreviationRemoval Condition
5'-Hydroxyl4,4'-DimethoxytritylDMTAcidic (e.g., Trichloroacetic Acid)
2'-Hydroxyl (Ribose)tert-ButyldimethylsilylTBS/TBDMSFluoride Ion (e.g., TBAF)
Exocyclic Amino (Guanine)IsobutyryliBuBasic (e.g., Ammonia)
Exocyclic Amino (Adenine/Cytosine)BenzoylBzBasic (e.g., Ammonia)

Phosphorylation and Oligonucleotide Linkage Approaches

With the precursors appropriately protected, the next critical phase is the formation of the phosphodiester bond that links the guanosine and uridine nucleosides together.

A phosphodiester bond consists of a phosphate (B84403) group that forms two ester linkages, connecting the 3' carbon of one nucleotide to the 5' carbon of the next. biologyonline.comlibretexts.org In chemical synthesis, this bond formation is a condensation reaction. numberanalytics.combiosyn.com The mechanism involves a nucleophilic attack from the free 3'-hydroxyl group of one nucleotide onto an activated phosphorus center of the incoming nucleotide. numberanalytics.com The reaction is driven by the departure of a leaving group from the phosphorus, resulting in the stable phosphodiester linkage. numberanalytics.comontosight.ai The energy required for this bond formation is typically supplied by breaking high-energy phosphate bonds in the nucleotide building blocks used for the synthesis. libretexts.org

Several methods have been developed for the chemical synthesis of oligonucleotides, with the phosphotriester and phosphoramidite (B1245037) approaches being the most significant.

The phosphodiester approach , pioneered by Khorana, involves forming a direct linkage between the 5'-OH of one unit and the 3'-OH of another via an activated phosphate group. atdbio.comukessays.com However, this method suffered from drawbacks, including the potential for the formation of branched oligonucleotides at the internucleosidic phosphate. ukessays.com

The phosphotriester approach was developed to overcome this limitation by protecting the phosphate group itself, typically with a 2-cyanoethyl group. ukessays.comwikipedia.org This protection prevents branching and allows for the use of more efficient coupling agents, significantly shortening synthesis times compared to the phosphodiester method. wikipedia.orgpsu.edu This approach is robust and suitable for both solution-phase and solid-phase synthesis. psu.edu

The phosphoramidite method is currently the most widely used technique for automated, solid-phase oligonucleotide synthesis. atdbio.com It utilizes highly reactive P(III) phosphoramidite monomers as the building blocks. wikipedia.org The coupling reaction is catalyzed by a weak acid, such as tetrazole, and is extremely efficient. atdbio.comukessays.com Following the coupling step, the unstable phosphite (B83602) triester intermediate is oxidized to the more stable P(V) phosphotriester. atdbio.com While highly efficient, the phosphoramidite method can be sensitive to moisture, and the iodine oxidation step can be harsh on certain modifications. atdbio.comtandfonline.com

FeaturePhosphodiester MethodPhosphotriester MethodPhosphoramidite Method
Phosphorus Oxidation StateP(V)P(V)P(III)
Key IntermediateUnprotected phosphodiesterProtected phosphotriesterPhosphite triester
Phosphate ProtectionNoneRequired (e.g., 2-cyanoethyl)Required (e.g., 2-cyanoethyl)
Coupling TimeSlowModerateVery Fast (1-2 minutes)
Primary DrawbackSide reactions at phosphateSlower coupling than phosphoramiditeRequires anhydrous conditions; separate oxidation step

Purification and Isolation Techniques for High Purity Product

After the synthesis is complete and all protecting groups have been removed, the final product is a crude mixture containing the desired full-length oligonucleotide (GpU), as well as truncated sequences (failure sequences), and residual chemical impurities. sigmaaldrich.com Rigorous purification is essential to isolate the high-purity product.

Common purification techniques include:

Desalting: This is the most basic level of purification, designed to remove residual small-molecule impurities from the cleavage and deprotection steps. sigmaaldrich.comthermofisher.com It does not, however, remove failure sequences.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. sigmaaldrich.com It is particularly effective for "trityl-on" purification, where the final full-length sequence retains its hydrophobic 5'-DMT group, making it stick to the column longer than the "trityl-off" failure sequences. atdbio.com RP-HPLC offers excellent resolution and can achieve high purity levels, often greater than 85%. thermofisher.com

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the net negative charge of their phosphate backbone. bio-works.comcytivalifesciences.com Since the charge is proportional to the length of the oligonucleotide, IE-HPLC is very effective at separating the full-length product from shorter failure sequences. bio-works.com It provides excellent resolution, especially for oligonucleotides up to 40 bases in length. sigmaaldrich.com

The choice of purification method depends on the length of the oligonucleotide and the purity required for its intended application. sigmaaldrich.com For a short dinucleotide like GpU, either RP-HPLC or IE-HPLC would be highly effective at yielding a product of very high purity.

TechniqueBasis of SeparationPrimary Use / Advantage
DesaltingSize ExclusionRemoves salts and small molecule by-products.
Reverse-Phase HPLC (RP-HPLC)HydrophobicityExcellent for separating full-length "trityl-on" sequences from failure sequences. High resolution. sigmaaldrich.comatdbio.com
Ion-Exchange HPLC (IE-HPLC)Charge (Phosphate Backbone)Excellent for separating oligonucleotides by length. High resolution for smaller oligos. sigmaaldrich.combio-works.com
Polyacrylamide Gel Electrophoresis (PAGE)Size and ConformationProvides very high purity but is often lower in yield and more labor-intensive. sigmaaldrich.com

Chromatographic Separation Methods

Following chemical or enzymatic synthesis of Guanylyl-3'-5'-Uridine, the reaction mixture typically contains unreacted starting materials, byproducts, and isomers. Chromatographic techniques are indispensable for isolating the desired GpU product with high purity. The negatively charged phosphodiester backbone of GpU is the primary feature exploited for its separation.

Ion-Exchange Chromatography (IEC): This is the most prevalent method for purifying oligonucleotides like GpU. Anion-exchange columns, such as those packed with diethylaminoethyl (DEAE) cellulose (B213188) or Sephadex, are commonly used. The separation principle relies on the differential interaction of charged molecules with the stationary phase. A salt gradient, typically using ammonium (B1175870) bicarbonate or sodium chloride, is applied to elute the components. Mononucleotides and uncharged nucleosides elute first at low salt concentrations, followed by the dinucleotide GpU, which has a single negative charge on its phosphate group. Isomers, such as GpU with a 2'-5' linkage, may also be resolved under optimized gradient conditions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. While the phosphate backbone makes GpU highly polar, differences in the hydrophobicity of the guanine and uracil (B121893) bases allow for effective separation from other reaction components. C18 columns are standard. The mobile phase typically consists of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile (B52724). A gradient of increasing acetonitrile concentration is used to elute the compounds, with more hydrophobic species being retained longer on the column. RP-HPLC is valued for its high resolution, speed, and the volatility of its buffer systems, which simplifies sample recovery.

The table below summarizes typical separation results for GpU and related impurities using these methods.

CompoundMethodTypical Elution ConditionRelative Elution Order
UridineIon-Exchange (DEAE)~0.05 M Ammonium Bicarbonate1 (First)
GuanosineIon-Exchange (DEAE)~0.05 M Ammonium Bicarbonate1 (First)
Uridine 5'-monophosphate (UMP)RP-HPLC (C18)~5% Acetonitrile2
Guanosine 5'-monophosphate (GMP)RP-HPLC (C18)~3% Acetonitrile1 (First)
Guanylyl-3'-5'-Uridine (GpU)Ion-Exchange (DEAE)~0.2 M Ammonium Bicarbonate3 (Last)
Guanylyl-3'-5'-Uridine (GpU)RP-HPLC (C18)~8% Acetonitrile3 (Last)

Other Advanced Isolation Procedures

Beyond standard chromatography, other procedures can be employed for the isolation and purification of GpU, particularly for analytical-scale preparations or for removing challenging impurities.

Capillary Electrophoresis (CE): CE offers exceptionally high resolution for separating charged species based on their electrophoretic mobility in a narrow-bore capillary. For GpU, its net negative charge allows it to migrate toward the anode. Its mobility is a function of its charge-to-mass ratio. CE is highly sensitive and requires minimal sample volume, making it an excellent analytical tool for assessing the purity of a GpU sample and detecting trace amounts of isomeric byproducts like Guanylyl-2'-5'-Uridine.

Ethanol (B145695) Precipitation: This is a classic and effective bulk purification method for nucleic acids. Following a synthesis or chromatographic step where GpU is in an aqueous salt solution (e.g., ammonium acetate), the addition of cold ethanol (typically 2-3 volumes) decreases the dielectric constant of the solvent. This causes the charged GpU salt to precipitate out of the solution while smaller, more soluble impurities (like mononucleosides or excess salt) remain in the supernatant. The precipitate can then be collected by centrifugation.

Chemical Modifications and Analog Synthesis for Functional Studies

The synthesis of GpU analogs is a powerful strategy to probe its role in biological systems, such as investigating RNA catalysis (ribozymes), protein-RNA recognition, and RNA secondary structure. Modifications can be introduced at the nucleobase, the ribose sugar, or the phosphodiester backbone.

Sugar Modifications: The 2'-hydroxyl group of the ribose is a primary target for modification. Replacing it with a 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) group can confer resistance to nuclease degradation, thereby increasing the in-vivo stability of the molecule. These modifications also influence the sugar pucker and local RNA conformation.

Base Modifications: The guanine or uracil base can be altered to introduce specific functionalities. For example, creating an 8-bromoguanosine (B14676) derivative can be used to favor a syn conformation of the nucleobase, which is useful for studying conformational dynamics. Attaching fluorescent probes to the bases allows for real-time tracking of RNA interactions.

Backbone Modifications: The phosphodiester linkage can be replaced with a phosphorothioate (B77711) linkage, where a non-bridging oxygen atom is substituted with a sulfur atom. This modification also increases nuclease resistance and introduces a chiral center at the phosphorus atom, allowing for the study of stereospecific effects in protein-RNA binding.

The table below details several GpU analogs and the rationale for their synthesis.

Analog NameSite of ModificationChemical ChangePrimary Purpose in Functional Studies
2'-O-methylguanylyl-3'-5'-uridineGuanosine Ribose-OH group at 2' position replaced with -OCH₃Increase nuclease resistance; probe RNA structure
Guanylyl-(phosphorothioate)-3'-5'-uridinePhosphate BackboneNon-bridging oxygen replaced with sulfurEnhance stability; study stereospecific interactions
8-Bromoguanylyl-3'-5'-uridineGuanine BaseHydrogen at C8 position replaced with BromineInduce syn conformation; probe structural dynamics
5-Fluorouridylyl-3'-5'-guanosineUracil BaseHydrogen at C5 position replaced with FluorineUse as a ¹⁹F NMR probe for structural analysis

Enzymatic Synthesis Approaches for Nucleoside and Nucleotide Derivatives

While chemical synthesis is versatile, enzymatic approaches offer exceptional stereo- and regioselectivity, producing the natural 3'-5' phosphodiester linkage exclusively, often under mild aqueous conditions.

A prominent method for synthesizing specific dinucleotides like GpU involves using a nuclease in a condensation reaction, effectively running its hydrolytic function in reverse. RNase T1 , an endonuclease that specifically cleaves RNA on the 3' side of guanosine residues, is particularly well-suited for this purpose. In a controlled environment with a low water concentration and high concentrations of substrates, the equilibrium of the reaction can be shifted from hydrolysis towards synthesis.

The synthesis of GpU using RNase T1 typically involves reacting a guanosine 2',3'-cyclic monophosphate (G>p) donor with a uridine acceptor. The enzyme specifically opens the cyclic phosphate and catalyzes the formation of a new 3'-5' phosphodiester bond with the 5'-hydroxyl of the uridine acceptor, yielding GpU. This method avoids the need for complex protecting group chemistry required in solid-phase chemical synthesis.

Another enzymatic route is the use of T4 RNA Ligase , although it typically joins a 5'-monophosphorylated donor to a 3'-hydroxyl acceptor. The choice of enzyme depends on the available starting materials and desired yield.

The table below compares key aspects of enzymatic synthesis methods for dinucleotides.

EnzymeTypical Substrates for GpU SynthesisKey AdvantagePrimary Limitation
RNase T1 (in reverse)Guanosine 2',3'-cyclic monophosphate (G>p) + UridineHigh regioselectivity for 3'-5' linkage; no protecting groups neededReaction equilibrium can be unfavorable; requires high substrate concentration
T4 RNA LigaseGuanosine 3',5'-bisphosphate (pGp) + UridineVersatile for joining various RNA/DNA fragmentsCan lead to self-ligation of the donor (pGp)
Polynucleotide Phosphorylase (PNPase)Guanosine diphosphate (B83284) (GDP) + UridineCan polymerize from a primer (Uridine)Reaction is difficult to control to stop at the dinucleotide stage

Biochemical and Molecular Mechanisms of Action of Guanylyl 3 5 Uridine Ammonium Salt

Role in Nucleic Acid Metabolism

Guanylyl-3'-5'-uridine ammonium (B1175870) salt, a dinucleoside phosphate (B84403), plays a significant role in the intricate processes of nucleic acid metabolism. Its involvement extends to being a precursor in RNA synthesis, an activator of a key enzyme in nucleotide metabolism, and an inhibitor of enzymes crucial for DNA replication.

Involvement as a Nucleotide Precursor in RNA Synthesis

Guanylyl-3'-5'-uridine ammonium salt can serve as a building block in the enzymatic synthesis of RNA. isotope.com Composed of guanosine (B1672433) and uridine (B1682114) linked by a phosphodiester bond, it represents a dinucleotide unit that can be incorporated into a growing RNA chain. ontosight.ai The synthesis of RNA involves the polymerization of ribonucleoside triphosphates, and dinucleotides like GpU can be utilized in specific enzymatic reactions to construct RNA molecules. sigmaaldrich.com The process of RNA synthesis is fundamental for gene expression, as RNA molecules carry genetic information from DNA to the ribosomes for protein production. columbia.edu

The availability of nucleotide precursors is a critical factor in the rate and accuracy of RNA synthesis. The cellular pool of nucleotides is maintained through both de novo synthesis pathways, which build nucleotides from simpler molecules, and salvage pathways that recycle nucleosides and nucleobases. nih.govacs.org Dinucleotides such as Guanylyl-3'-5'-uridine ammonium salt can be considered part of this salvage mechanism, providing larger units for RNA assembly. ontosight.ai

Interaction with Ribonucleotide Reductase as an Activator

Guanylyl-3'-5'-uridine ammonium salt has been identified as an activator of ribonucleotide reductase. biosynth.com This enzyme is crucial for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. biosynth.com The activity of ribonucleotide reductase is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA replication and repair.

Table 1: Interaction of Guanylyl-3'-5'-Uridine Ammonium Salt with Key Enzymes in Nucleic Acid Metabolism
EnzymeRole of Guanylyl-3'-5'-Uridine Ammonium SaltMetabolic Pathway Affected
Ribonucleotide ReductaseActivatorDeoxyribonucleotide Synthesis (for DNA)
DNA PolymeraseInhibitorDNA Synthesis
DNA GyraseInhibitorDNA Replication and Transcription

Effects on DNA Synthesis via DNA Polymerase and DNA Gyrase Inhibition

In addition to its role in RNA metabolism and the activation of ribonucleotide reductase, Guanylyl-3'-5'-uridine ammonium salt also exhibits inhibitory effects on enzymes essential for DNA synthesis. biosynth.com It has been shown to inhibit the activity of both DNA polymerase and DNA gyrase. biosynth.com

DNA polymerase is the enzyme responsible for synthesizing new DNA strands from a DNA template. Its inhibition directly halts the process of DNA replication. DNA gyrase, a type of topoisomerase, is critical for relieving torsional strain that arises during DNA unwinding for replication and transcription. oup.com By inhibiting DNA gyrase, Guanylyl-3'-5'-uridine ammonium salt prevents the proper management of DNA supercoiling, which is necessary for these processes to proceed. biosynth.com

Cellular Signaling Pathway Modulation

Guanylyl-3'-5'-uridine ammonium salt also influences cellular function by modulating key signaling pathways. Its effects on phosphorylation dynamics and its interplay with the guanylyl cyclase and cGMP signaling pathways highlight its broader role beyond nucleic acid metabolism.

Influence on Phosphorylation and Dephosphorylation Dynamics

The compound's structure, containing a phosphate group, suggests its potential involvement in the complex network of phosphorylation and dephosphorylation events that govern cellular activities. Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental mechanism for regulating protein function, signal transduction, and energy metabolism. Enzymes such as kinases and phosphatases control these processes. While direct, detailed research on the specific influence of Guanylyl-3'-5'-uridine ammonium salt on these dynamics is emerging, its nature as a nucleotide derivative positions it to interact with enzymes that utilize nucleotides as substrates or regulators. biosynth.com

Interplay with Guanylyl Cyclase and cGMP Signaling Pathways

Guanylyl-3'-5'-uridine ammonium salt is structurally related to molecules that are central to the guanylyl cyclase and cyclic guanosine monophosphate (cGMP) signaling pathways. Guanylyl cyclases are enzymes that synthesize cGMP from guanosine triphosphate (GTP). nih.govwikipedia.org cGMP, in turn, acts as a second messenger, relaying signals from outside the cell to intracellular targets, thereby regulating a wide array of physiological processes. nih.govfrontiersin.org

The signaling pathway is initiated by the activation of guanylyl cyclase, leading to an increase in intracellular cGMP levels. nih.gov This cGMP then binds to and activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and phosphodiesterases (PDEs). nih.gov The activity of this pathway is terminated by PDEs, which hydrolyze cGMP to GMP. frontiersin.org Given that ammonium has been shown to modulate guanylate cyclase activity in certain biological systems, the ammonium salt form of Guanylyl-3'-5'-uridine could potentially influence these signaling events. nih.gov The structural similarity of its guanosine component to GTP, the substrate for guanylyl cyclase, and cGMP itself, suggests a potential for competitive or allosteric interactions with the enzymes of this pathway. ontosight.ainih.gov

Table 2: Key Components of the cGMP Signaling Pathway and Potential Interaction Points for Guanylyl-3'-5'-Uridine Ammonium Salt
ComponentFunctionPotential Interaction
Guanylyl Cyclase (GC)Synthesizes cGMP from GTPCompetitive or allosteric modulation due to structural similarity to GTP
Cyclic Guanosine Monophosphate (cGMP)Second messengerPotential to mimic or antagonize cGMP effects on downstream targets
Phosphodiesterases (PDEs)Degrade cGMP to GMPPotential inhibition or modulation of PDE activity

Enzyme Regulation and Inhibition

Guanylyl-3'-5'-uridine ammonium salt's interaction with specific enzymes is a key aspect of its biochemical function, acting as both a substrate and an inhibitor.

Substrate Specificity and Recognition by Ribonucleases and Phosphodiesterases

Ribonucleases (RNases) and phosphodiesterases (PDEs) are enzymes crucial for the processing and degradation of RNA. ontosight.ai The specificity of these enzymes is critical for their biological function. Guanylyl-3'-5'-uridine (GpU) serves as a substrate for certain ribonucleases. For instance, some ribonucleases exhibit specificity for cleaving RNA at the 3'-end of specific nucleotides. noah.nrwresearchgate.net The recognition of the GpU dinucleotide by the enzyme's active site is a determining factor in its cleavage. researchgate.net

The cleavage properties of ribonucleases are determined by the interactions within the enzyme's active site, particularly the binding sites for the nucleobases. researchgate.net For example, guanosine-specific ribonucleases, like those in the RNase T1 family, primarily recognize the guanine (B1146940) base at one binding site. researchgate.net The nature of the adjacent nucleotide, in this case, uridine in GpU, also influences the efficiency of cleavage. researchgate.net Similarly, phosphodiesterases, which hydrolyze phosphodiester bonds, can act on GpU, breaking it down into its constituent mononucleotides. frontiersin.org The susceptibility of the phosphodiester bond in GpU to enzymatic hydrolysis is a key feature of its role as a substrate. ontosight.ai

Table 1: Enzyme Interaction with Guanylyl-3'-5'-Uridine Ammonium Salt

Enzyme Class Specific Action on GpU Significance
Ribonucleases (RNases) Acts as a substrate for specific RNases, leading to cleavage of the phosphodiester bond. ontosight.airesearchgate.net Important for RNA processing and turnover. ontosight.ai
Phosphodiesterases (PDEs) Hydrolyzes the phosphodiester bond, breaking down GpU. frontiersin.org Regulates levels of cyclic nucleotides and terminates their signaling. frontiersin.org

Inhibitory Effects on Key Enzymatic Processes

Beyond serving as a substrate, GpU ammonium salt can also exhibit inhibitory effects on certain enzymes. ontosight.ai The presence of ammonium salts, in general, has been shown to inhibit the production of enzymes like proteases in various bacteria. nih.gov This inhibition can be more sensitive than the effect on organismal growth. nih.gov

Specifically, GpU can act as a competitive inhibitor for enzymes that recognize similar dinucleotide structures. By binding to the active site, it can prevent the binding of the natural substrate, thereby modulating the enzyme's activity. The inhibitory potential depends on the concentration of the salt and the specific enzyme . numberanalytics.com High salt concentrations can lead to changes in enzyme conformation, substrate binding, or electron transfer reactions, resulting in inhibition. numberanalytics.com For example, enzymes like cytochrome c oxidase are known to be inhibited by high salt concentrations. numberanalytics.com

Gene Expression and Regulation Studies

The influence of Guanylyl-3'-5'-uridine ammonium salt extends to the fundamental processes of gene expression and its regulation.

Applications in RNA Interference (RNAi) and Gene Silencing Research

Table 2: Applications of this compound in Gene Regulation Research

Research Area Application of this compound Mechanism/Significance
RNA Interference (RNAi) Used in studies of RNAi mechanisms and development of RNA-based therapeutics. ontosight.ai Acts as a component of synthetic oligonucleotides to probe siRNA pathways and induce gene silencing. ontosight.aithermofisher.com
Gene Silencing Employed in gene silencing research to understand post-transcriptional regulation. ontosight.aijax.org Helps in elucidating the machinery involved in mRNA degradation and translational repression. mdpi.com

Influence on Transcriptional Processes and Gene Expression Modulation

Transcription is the process by which genetic information from DNA is copied into RNA. wikipedia.org The regulation of gene expression at the transcriptional level is a complex process involving transcription factors and signaling molecules. nih.govmdpi.com Guanylyl-3'-5'-uridine ammonium salt can indirectly influence these processes.

Ammonium itself can act as a signaling molecule that affects gene expression. For example, in the alga Chlamydomonas, ammonium represses the expression of the nitrate (B79036) reductase gene through a pathway involving nitric oxide and cGMP. nih.gov This suggests that the ammonium component of GpU salt could have regulatory effects on certain genes. Furthermore, salts can influence gene expression by affecting the physiological state of the cell. nih.gov Changes in salt concentration can trigger stress responses that lead to widespread changes in gene expression, with some genes being induced and others repressed. nih.gov This modulation of gene expression is a crucial mechanism for adaptation to environmental changes. wikipedia.org

Table 3: Mentioned Compounds

Compound Name
Guanylyl-3'-5'-uridine ammonium salt
Guanylyl-3'-5'-uridine
Guanosine
Uridine
Guanosine-specific ribonucleases
RNase T1
Cytochrome c oxidase
Nitric oxide
cGMP
Proteases
Phosphodiesterases
Dicer
RNA-induced silencing complex (RISC)

Advanced Applications in Biological and Chemical Research Utilizing Guanylyl 3 5 Uridine Ammonium Salt

Utility in Molecular Biology InvestigationsCurrent time information in Pike County, US.

As a dinucleotide, Guanylyl-3'-5'-uridine ammonium (B1175870) salt serves as a fundamental component for researchers studying the intricacies of nucleic acid metabolism and function. Its structure is analogous to segments of RNA, allowing it to be used in a variety of molecular biology applications to probe cellular processes.

The compound is involved in the study of RNA synthesis and degradation pathways. Current time information in Pike County, US. It can act as a substrate or an inhibitor for various enzymes that are crucial for RNA processing and turnover, such as ribonucleases (RNases) and phosphodiesterases. Current time information in Pike County, US. By observing the interaction of Guanylyl-3'-5'-uridine ammonium salt with these enzymes, researchers can elucidate enzymatic mechanisms and kinetics. Furthermore, it is utilized in studies related to gene silencing and RNA interference (RNAi), providing insights into the regulation of gene expression. Current time information in Pike County, US.

Research in Preclinical Biological Modelsnih.gov

Preclinical research has highlighted the potential of Guanylyl-3'-5'-uridine ammonium salt as a bioactive molecule, particularly in the context of oncology. Studies have indicated its activity in both cellular and non-human in vivo models.

Efficacy in In Vitro Cellular Modelsnih.gov

Guanylyl-3'-5'-uridine ammonium salt has been synthesized and identified as an inhibitor of cancer cell growth. biosynth.com Laboratory-based studies using cultured cells have demonstrated its efficacy against specific types of cancer. It has been reported to be active against leukemia and colon cancer cells in vitro. biosynth.com The proposed mechanism of action involves the inhibition of DNA synthesis through multiple pathways. The compound acts as an activator of ribonucleotide reductase, an enzyme that converts ribonucleotides to the deoxyribonucleotides necessary for DNA replication. biosynth.com Additionally, it has been shown to inhibit the activity of DNA polymerase and DNA gyrase, enzymes that are essential for maintaining the integrity and replication of DNA. biosynth.com

Summary of In Vitro Efficacy of Guanylyl-3'-5'-Uridine Ammonium Salt
Cancer TypeReported ActivityProposed Mechanism of Action
LeukemiaInhibition of cell growth biosynth.comActivation of ribonucleotide reductase; Inhibition of DNA polymerase and DNA gyrase biosynth.com
Colon CancerInhibition of cell growth biosynth.com

Studies in Non-Human In Vivo Systemsnih.gov

The anti-cancer activity of Guanylyl-3'-5'-uridine ammonium salt has also been observed in non-human in vivo systems. biosynth.com These studies, which are crucial for assessing a compound's potential therapeutic relevance in a whole-organism context, have corroborated the findings from in vitro models. The activity against leukemia and colon cancer has been demonstrated in these preclinical animal models. biosynth.com

Summary of In Vivo Studies of Guanylyl-3'-5'-Uridine Ammonium Salt
Model SystemCancer Type InvestigatedReported Outcome
Non-human in vivo modelsLeukemia, Colon CancerDemonstrated anti-cancer activity biosynth.com

Development of Research Probes and Targeted Agentsbiosynth.com

The chemical nature of Guanylyl-3'-5'-uridine ammonium salt makes it a candidate for the development of more complex research tools and potential therapeutic agents, particularly in the realm of RNA-targeted strategies.

Antisense Oligonucleotide Designbiosynth.com

Guanylyl-3'-5'-uridine ammonium salt can be considered a building block in the synthesis of antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating the expression of the corresponding gene. The dinucleotide structure of GpU provides a ready-made segment that can be incorporated into longer oligonucleotide chains. The development of such modified oligonucleotides is an active area of research aimed at creating more stable and effective gene-silencing agents.

RNA-Based Drug Development (Pre-Clinical Focus)biosynth.com

In the broader field of preclinical RNA-based drug development, dinucleotides like Guanylyl-3'-5'-uridine ammonium salt are of significant interest. Current time information in Pike County, US. The development of RNA-based drugs, which include modalities like small interfering RNAs (siRNAs) and mRNA therapeutics, relies on the precise assembly of nucleotide sequences. The use of pre-formed dinucleotide units can potentially streamline the synthetic process and allow for specific chemical modifications that enhance the stability, delivery, and efficacy of the final therapeutic product. Research in this area focuses on how such building blocks can be used to construct novel RNA medicines targeting a variety of diseases. Current time information in Pike County, US.

Nucleic Acid Sequencing and Analysis Methodologies

Guanylyl-3'-5'-Uridine (GpU), typically available as an ammonium salt for stability and solubility in aqueous buffers, serves as a critical tool in the elucidation of nucleic acid structure and function. While not a direct reagent in automated sequencing chemistries like Sanger or Next-Generation Sequencing (NGS), GpU is an indispensable substrate for characterizing the enzymes that are fundamental to RNA analysis and manipulation. The specificity of ribonucleases (RNases), enzymes that cleave the phosphodiester backbone of RNA, is a cornerstone of RNA analysis, and dinucleotides like GpU are primary probes for determining this specificity.

The analytical utility of GpU is powerfully demonstrated in studies of RNase substrate preference. Different RNases exhibit unique sequence-specific cleavage patterns, and GpU is used as a benchmark substrate to define these patterns. For instance, research on RNase MC1, an enzyme from bitter gourd seeds, revealed that it efficiently cleaves RNA at ApU, CpU, and UpU dinucleotide sequences. mdpi.com However, when presented with a GpU sequence, its cleavage activity was negligible, measured at only 1.0-1.5%. mdpi.com This resistance to cleavage at GpU sites is a key characteristic of the enzyme's profile. In contrast, other enzymes, such as RNase T84, are known to effectively catalyze the hydrolysis of GpU phosphodiester bonds, highlighting the differential specificity among ribonucleases. oup.com

Furthermore, GpU is instrumental in protein engineering studies aimed at altering enzyme specificity. In a striking example, scientists modified RNase MC1 by changing a single amino acid (Asparagine 97 to Serine 97) in the enzyme's active site. mdpi.com This subtle alteration resulted in a mutant enzyme that gained the ability to cleave the GpU bond with an efficiency of 11-15%. mdpi.com This research underscores how GpU can be used as an analytical tool to probe the structural basis of enzyme-nucleic acid interactions and to engineer novel enzymatic tools for RNA research.

The data below summarizes the differential cleavage of various dinucleotide bonds by wild-type RNase MC1 and its N97S mutant, illustrating the utility of GpU in characterizing enzyme specificity.

Dinucleotide BondWild-Type RNase MC1 Cleavage Efficiency (%)N97S Mutant RNase MC1 Cleavage Efficiency (%)
ApU70-100N/A
CpU80-100N/A
UpU45-60N/A
GpU1.0-1.511-15
GpAN/A6-10
GpCN/A10-20

Enzyme Assay and Inhibitor Screening Platforms

Guanylyl-3'-5'-uridine ammonium salt is a cornerstone substrate in quantitative enzyme assays and is pivotal in the development of inhibitor screening platforms for ribonucleases. Its defined chemical structure allows for the precise measurement of enzyme kinetics, providing essential parameters that describe an enzyme's efficiency and its affinity for the substrate.

In classic enzyme kinetics, GpU is used to determine the Michaelis-Menten constants—the Michaelis constant (Km) and the turnover number (kcat)—for specific RNases. For example, steady-state kinetic studies have been performed on Ribonuclease T1 (RNase T1) by measuring the rate of transesterification of GpU. researchgate.net Such assays allow researchers to quantify the enzyme's activity under various conditions, such as different pH levels. researchgate.net Comparative kinetic studies using a panel of dinucleotide substrates, including GpU, GpA, GpC, and GpG, have been used to dissect the influence of the second base on the rate of cleavage by RNase T1. psu.edu These studies revealed that while GpC is the most efficiently cleaved substrate, the relative rates for other dinucleotides could be precisely quantified, providing deep insight into the enzyme's catalytic mechanism. psu.edu

The data in the following table, derived from kinetic studies of RNase T1, shows the relative cleavage rates for four different guanine-containing dinucleotide substrates.

Dinucleotide Substrate (GpX)Relative Rate of Cleavage by RNase T1 (at pH 7.5)
GpC15.1
GpG3.5
GpA3.3
GpU1.0

Beyond measuring enzyme activity, GpU and its derivatives are central to inhibitor screening and design. To develop effective enzyme inhibitors, a thorough understanding of how the natural substrate binds to the enzyme's active site is required. Non-hydrolyzable analogs of GpU are powerful tools for these investigations. For instance, guanylyl(3'-6')-6'-deoxyhomouridine (GpcU), an isosteric analog where a methylene (B1212753) group replaces the 5'-oxygen of the uridine (B1682114), has been used to study the substrate-bound state of RNase T1 via X-ray crystallography. nih.gov By analyzing how this analog, which mimics GpU but cannot be cleaved, sits (B43327) in the active site, researchers can identify the crucial contact points between the enzyme and substrate. nih.gov Similarly, another analog, 2'-deoxy-2'-fluoroguanylyl-(3'-5')uridine (B12707490) (GfpU), was used in NMR studies to probe the enzyme-substrate interaction in solution. nih.gov Information from such studies is invaluable for the rational design of potent and specific inhibitors that can target these interactions for therapeutic or research purposes.

Spectroscopic and Advanced Analytical Characterization of Guanylyl 3 5 Uridine Ammonium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of GpU ammonium (B1175870) salt in solution. emerypharma.com Both one-dimensional (1-D) and two-dimensional (2-D) NMR experiments are employed to unambiguously assign proton and carbon signals and to probe the molecule's conformational preferences. emerypharma.comresearchgate.net

1-D and 2-D NMR Techniques for Structural Assignments

The initial step in the NMR analysis of GpU ammonium salt typically involves acquiring a 1-D proton (¹H) NMR spectrum. emerypharma.com This provides preliminary information on the chemical environment of the protons within the molecule. However, due to the complexity of the GpU structure, significant signal overlap is common in the 1-D spectrum, necessitating the use of 2-D NMR techniques for complete assignment. core.ac.uklibretexts.org

Common 2-D NMR experiments utilized for the structural characterization of this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing the connectivity of the spin systems within the ribose sugar rings and the nucleobases. core.ac.uk

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all the protons within a single ribose unit. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms, enabling the assignment of the ¹³C spectrum. core.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for linking the different structural fragments of the molecule, such as connecting the nucleobases to the ribose sugars and identifying the 3'-5' phosphodiester linkage. core.ac.uk

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. The exact chemical shifts can vary depending on the solvent, temperature, and pH.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Guanosine (B1672433) H8 ~7.8-8.0~135-138
Guanosine H1' ~5.8-6.0~88-90
Uridine (B1682114) H6 ~7.7-7.9~140-142
Uridine H5 ~5.7-5.9~102-104
Uridine H1' ~5.8-6.0~89-91

NMR-Based Conformational Analysis in Solution

Key NMR parameters used in conformational analysis include:

Coupling Constants (J-couplings): The magnitude of the coupling constants between protons on the ribose ring provides information about the sugar pucker, which can exist in either a C2'-endo or C3'-endo conformation.

Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect arises from the through-space interaction of protons that are in close proximity. uzh.ch By measuring NOEs between protons on the nucleobase and the sugar, the glycosidic torsion angle (syn or anti) can be determined. lsuhsc.edu NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for this purpose. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. mdpi.com

The IR spectrum of this compound will exhibit characteristic absorption bands for the following functional groups:

N-H stretching: Associated with the amino group of guanine (B1146940) and the imino group of uridine.

C=O stretching: From the carbonyl groups in both the guanine and uridine rings.

P=O stretching: A strong absorption band characteristic of the phosphate (B84403) group.

C-O stretching: From the ribose sugar moieties and the phosphodiester linkage.

N-H bending: Associated with the ammonium counterion. mdpi.com

A table summarizing the expected IR absorption frequencies for this compound is presented below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (amine/imide)Stretching3100-3500
C=O (amide/urea)Stretching1650-1750
P=O (phosphate)Stretching1200-1300
C-O (alcohol/ether)Stretching1000-1200
NH₄⁺ (ammonium)Bending~1400

Ultraviolet (UV) Spectroscopy for Purity and Concentration Determination

Ultraviolet (UV) spectroscopy is a straightforward and widely used method for determining the purity and concentration of this compound in solution. mt.comtechnologynetworks.com The purine (B94841) (guanine) and pyrimidine (B1678525) (uridine) bases have characteristic UV absorption maxima due to their conjugated systems.

The concentration of this compound can be calculated using the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity (a constant for a given compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. The purity of the sample can be assessed by examining the shape of the UV spectrum and by calculating the ratio of absorbances at specific wavelengths, which should be constant for a pure sample. nist.gov For dinucleotides, the expected UV spectrum is a composite of the spectra of the individual nucleosides.

Chromatographic and Electrophoretic Methods for Purity Assessment

A variety of chromatographic and electrophoretic techniques are employed to assess the purity of this compound, separating it from potential impurities such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a high-resolution technique used to separate this compound from closely related impurities. nih.gov The purity is determined by the percentage of the total peak area that corresponds to the main GpU peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity assessment. The retention factor (Rf) value of the this compound spot is compared to that of a reference standard.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio. researchgate.net This technique is highly efficient and can be used to detect charged impurities that may not be resolved by HPLC.

Enzymatic Digestion and Chemical Hydrolysis for Structural Elucidation

Enzymatic digestion and chemical hydrolysis are classical methods used to confirm the sequence and linkage of the dinucleotide.

Enzymatic Digestion: Specific enzymes, known as nucleases, can cleave the phosphodiester bond. oup.comnih.gov For example, treatment with a nuclease that specifically cleaves the 3'-5' phosphodiester bond would yield guanosine 3'-monophosphate and uridine. The resulting products can be identified by chromatography or other analytical techniques, confirming the composition and linkage of the original dinucleotide.

Chemical Hydrolysis: Acid or base-catalyzed hydrolysis can break down the this compound into its constituent components: guanine, uridine, ribose, and phosphate. oup.com Analysis of the hydrolysis products provides fundamental information about the building blocks of the molecule.

Computational and Theoretical Studies of Guanylyl 3 5 Uridine Ammonium Salt

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in exploring the conformational landscape of nucleic acid fragments like GpU. These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of these compounds in solution.

Detailed research into the conformational dynamics of GpU has been conducted using MD simulations, albeit with a sodium counterion instead of ammonium (B1175870). A notable study performed molecular dynamics simulations on two initial conformations of GpU in an aqueous solution: a stacked conformation and an unstacked conformation. In the stacked form, the guanine (B1146940) and uridine (B1682114) bases are positioned one on top of the other, a common stabilizing interaction in nucleic acids. The unstacked form was created by twisting a backbone torsion angle (C3'-O3'-P-O5') by 180 degrees.

The simulations revealed that the stacked conformation was relatively stable, maintaining its stacked arrangement throughout the simulation period. In contrast, the unstacked conformation exhibited significant flexibility, transitioning into a more stacked form and then back to an unstacked state. This dynamic equilibrium between stacked and unstacked states is a key feature of single-stranded RNA flexibility. The study also highlighted the role of the 2'-hydroxyl group of the ribose sugar in stabilizing the stacked conformation through the formation of a hydrogen bond (O2'-H...O4'), which was present for a significant portion of the simulation time (82.7%).

Table 1: Conformational Dynamics of GpU from Molecular Dynamics Simulations
ConformationStability during SimulationKey Observations
Stacked Remained stable and stacked throughout the simulation.Stabilized by base-stacking interactions and a persistent intramolecular hydrogen bond (O2'-H...O4').
Unstacked Showed major changes in backbone torsion and glycosidic angles.Exhibited dynamic transitions between unstacked and more stacked forms, highlighting conformational flexibility.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of molecules with high accuracy. These methods are invaluable for understanding the fundamental properties of a molecule like GpU ammonium salt.

A comprehensive search of the scientific literature did not yield specific DFT studies performed on the complete this compound molecule. However, DFT has been applied to its constituent parts, guanosine (B1672433) and uridine, to study aspects like their reactivity. Such calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. For this compound, DFT could be used to:

Optimize the molecular geometry to find the most stable three-dimensional structure.

Calculate the vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy).

Analyze the electronic interaction between the ammonium cation and the negatively charged phosphate (B84403) group of the GpU dinucleotide.

Determine the electrostatic potential surface to identify regions of the molecule that are prone to electrophilic or nucleophilic attack.

Without specific studies on this compound, a detailed discussion on its quantum chemical properties remains speculative. The application of these powerful computational tools would be a valuable future research direction.

Prediction of Reactivity and Stability Profiles

Computational methods can be employed to predict the reactivity and stability of molecules under various conditions. This can include predicting sites of metabolic modification, susceptibility to hydrolysis, or general chemical reactivity.

Specific computational predictions of the reactivity and stability profiles for this compound are not available in the reviewed literature. However, general principles and findings from related molecules can offer some expectations.

Reactivity:

DFT studies on individual nucleosides like guanosine and uridine have been used to predict their reactivity towards radicals, for instance, by calculating the energy barriers for hydrogen abstraction from different positions on the molecule. This provides a picture of which parts of the GpU molecule might be more susceptible to oxidative damage.

The phosphate backbone is a potential site for nucleophilic attack, leading to the hydrolysis of the phosphodiester bond. Computational methods could model this reaction to predict its rate under different pH conditions.

Stability:

The stability of the GpU structure is significantly influenced by the stacking interactions between the guanine and uridine bases, as demonstrated by molecular dynamics simulations.


Future Research Directions and Emerging Paradigms for Guanylyl 3 5 Uridine Ammonium Salt

Exploration of Novel Synthetic Routes and Derivatization Strategies

The efficient and scalable synthesis of Guanylyl-3'-5'-Uridine ammonium (B1175870) salt is paramount for its widespread use in research and potential therapeutic development. Current methodologies, while effective, often present challenges in terms of yield, purity, and the complexity of protecting group chemistry. Future research is anticipated to focus on several key areas to overcome these limitations.

Chemical Synthesis:

Advancements in phosphoramidite (B1245037) and H-phosphonate chemistries will likely lead to more streamlined and higher-yielding solution-phase and solid-phase syntheses of GpU. The development of novel protecting groups that can be removed under mild conditions will be crucial to prevent side reactions and simplify purification. nih.gov Inspired by methodologies for other dinucleoside polyphosphates, strategies involving the activation of nucleoside 5'-monophosphates with reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of morpholine, followed by reaction with a suitable uridine (B1682114) derivative, could be further optimized for GpU synthesis. nih.gov The use of sulfonyl imidazolium (B1220033) salts as coupling reagents has also shown promise for the rapid and efficient synthesis of nucleoside polyphosphates and could be adapted for GpU production. nih.gov

Enzymatic Synthesis:

Enzymatic approaches offer a green and highly specific alternative to chemical synthesis. The use of enzymes like RNA ligases or custom-engineered polymerases could facilitate the direct and stereospecific formation of the 3'-5' phosphodiester bond between guanosine (B1672433) and uridine. acs.orgbsc.es Research into the substrate specificity of existing enzymes and the directed evolution of new biocatalysts will be a significant area of investigation. This approach could lead to more environmentally friendly and cost-effective production methods.

Derivatization Strategies:

The synthesis of GpU derivatives is a promising avenue for modulating its biological activity and improving its pharmacological properties. Future work will likely involve the introduction of modifications at various positions of the guanine (B1146940) and uridine bases, the sugar moieties, and the phosphate (B84403) backbone. For instance, the synthesis of fluorescently labeled GpU analogs, such as those incorporating 1-aminonaphthalene-5-sulfonic acid (AmNS), can serve as valuable tools for studying its interactions with biological targets and for use in high-throughput screening assays. nih.gov

Elucidation of Undiscovered Biochemical Pathways and Interactions

While GpU is known to be a component of RNA, its potential roles as a signaling molecule or a regulator of enzymatic activity are still largely unexplored. Future research will be directed towards uncovering the intricate biochemical pathways in which GpU participates and identifying its molecular interaction partners.

Signaling Roles:

Dinucleoside polyphosphates are recognized as an important class of signaling molecules involved in a multitude of physiological functions. hmdb.cahmdb.ca Research is needed to determine if GpU, similar to other dinucleotides, can act as an extracellular or intracellular signaling molecule. This will involve searching for specific GpU receptors on cell membranes and identifying downstream signaling cascades that may be activated upon GpU binding. Given that dinucleotides can influence processes from vascular tone to neurotransmission, investigating the potential signaling roles of GpU could open up new therapeutic avenues. hmdb.ca

Enzymatic Regulation:

There is evidence that GpU can act as an inhibitor of certain enzymes, such as ribonucleases. medchemexpress.com Future studies will likely employ proteomic approaches to systematically identify other enzymes that are regulated by GpU. Understanding how GpU modulates the activity of key enzymes will provide critical insights into its cellular functions.

Structural Importance in RNA:

The GpU dinucleotide platform is a widespread and highly conserved structural motif in RNA, contributing significantly to the organization and folding of RNA molecules. oup.comnih.gov Quantum chemistry calculations have suggested that the GpU platform exhibits a high degree of intrinsic stability, which may explain its prevalence. nih.gov Further research using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be essential to understand how the GpU sequence influences the three-dimensional structure of RNA and its interactions with proteins and other molecules. The unique structural properties of GpU dinucleotides are also known to be determinants of DNA structural properties and protein binding affinities, which can indirectly influence transcription and chromatin organization. mdpi.com The CG dinucleotide, a close relative, is known to play a role in nucleosome positioning, suggesting that GpU may have similar functions in RNA organization. nih.gov

Integration with Advanced Omics Technologies in Systems Biology

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to study the global effects of GpU on cellular systems. A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be crucial for constructing a comprehensive picture of GpU's biological roles. The computational power of Graphics Processing Units (GPUs) will be instrumental in analyzing the large datasets generated by these technologies. nih.govwatershed.bioseimaxim.com

Metabolomics:

Metabolomic profiling can be used to identify and quantify changes in the cellular concentrations of GpU and related metabolites under different physiological and pathological conditions. biorxiv.org Techniques like liquid chromatography-mass spectrometry (LC-MS) can be optimized for the sensitive detection of dinucleoside polyphosphates. researchgate.net This will help to understand the metabolic pathways that lead to the synthesis and degradation of GpU and how its levels are regulated in response to cellular stress.

Proteomics:

Proteomics will be a key technology for identifying proteins that bind to GpU. easychair.org Affinity purification coupled with mass spectrometry can be used to pull down GpU-binding proteins from cell lysates. Furthermore, chemoproteomic workflows utilizing photoaffinity probes can help to map the specific binding sites of GpU on endogenous proteins directly within cells. nih.gov Modern proteomics, which integrates the investigation of protein sequences, structures, functions, and interactions, will be vital for this endeavor. lums.edu.pk The use of GPU-accelerated tools for proteomics data analysis will enhance the speed and accuracy of these studies. easychair.orgbiorxiv.org

Computational Biology and GPU Acceleration:

The complexity of biological systems necessitates the use of computational models to simulate and predict the behavior of biochemical networks. researchgate.net GPU-accelerated molecular dynamics simulations can be employed to study the interactions of GpU with its target proteins at an atomic level, providing insights into the structural basis of its biological activity. nvidia.comresearchgate.netnvidia.com These computational approaches, powered by GPUs, will be essential for integrating multi-omics data and building predictive models of GpU function. researchgate.net

Development of High-Throughput Screening Methodologies for Related Compounds

The discovery of small molecules that can modulate the activity of GpU or its interacting partners holds significant therapeutic potential. The development of robust and efficient high-throughput screening (HTS) assays is a critical step in this process.

Fluorescence-Based Assays:

Fluorescent analogs of GpU can be synthesized and used to develop competitive binding assays. nih.govnih.gov These assays, often based on fluorescence polarization or Förster resonance energy transfer (FRET), are well-suited for HTS campaigns to identify compounds that bind to GpU-interacting proteins. researchgate.netscispace.comtandfonline.com The development of environment-sensitive fluorescent probes that exhibit a change in fluorescence upon binding to their target can further enhance the sensitivity and reliability of these assays. nih.gov

Fragment-Based Screening:

Fragment-based drug discovery (FBDD) is an increasingly powerful approach for identifying novel ligands for challenging targets, including RNA. instruct-eric.orgnih.gov HTS of fragment libraries against GpU or GpU-containing RNA structures can identify small, low-affinity binders that can then be optimized into more potent lead compounds. pnas.org Techniques like SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) can be adapted for high-throughput screening to identify fragments that bind to and alter the structure of RNA targets. wuxibiology.com

Enzyme-Based Assays:

For GpU-regulating enzymes, HTS assays can be developed to screen for inhibitors. These assays can be designed to measure the enzymatic activity directly, for example, by monitoring the cleavage of a labeled GpU substrate. Cell-based proliferation assays, such as the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, can also be adapted for HTS to identify compounds that affect cellular processes influenced by GpU. baseclick.eu

Q & A

Q. Common Pitfalls :

  • Ignoring hygroscopicity (e.g., NH₄Cl absorbs moisture, altering mass).
  • Using expired reagents, leading to precipitate formation .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing quaternary ammonium salts?

Methodological Answer:
Contradictions in ¹H NMR peaks (e.g., unexpected splitting or shifts) often arise from:

  • Impurities : Unreacted alkylating agents or solvents. Use preparative HPLC or repeated recrystallization for purification .
  • Solvent residues : Dry samples under vacuum (24 hours) to remove acetonitrile traces.
  • Deuterated solvent effects : Compare spectra in D₂O vs. CDCl₃ to identify hydrogen bonding interactions .

Case Study :
In triethylamine-based syntheses, residual ethyl acetate (δ 1.2 ppm) masks NH₄⁺ signals. Centrifugation at 10,000 rpm for 10 minutes removes insoluble impurities .

Advanced: What strategies optimize purification of quaternary ammonium salts with low precipitation yields?

Methodological Answer:
Low yields during precipitation (e.g., <50%) may result from:

  • Solvent polarity mismatch : Adjust ethyl acetate/water ratios to modulate solubility .
  • Counterion selection : Replace Cl⁻ with bulkier ions (e.g., PF₆⁻) to reduce solubility .
  • Temperature control : Cool reaction mixtures to 4°C to enhance crystallization .

Validation : Confirm purity via elemental analysis (C, H, N) and ion chromatography for anion consistency .

Basic: What are the critical parameters for characterizing ammonium salts using spectroscopic methods?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies alkyl chain integrity and quaternary N⁺ environment (δ 3.0–3.5 ppm for CH₂-N⁺ groups) .
  • FTIR : Peaks at 1480–1550 cm⁻¹ (C-N stretching) and 1630–1680 cm⁻¹ (N⁺-H bending) confirm salt formation .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M]⁺ ions (e.g., m/z 186 for tetraethylammonium) .

Advanced: How can batch-to-batch variability in ammonium salt synthesis be minimized?

Methodological Answer:

  • QC Protocols : Implement in-process checks (e.g., TLC at 24-hour intervals) to monitor reaction progression .
  • Standardized reagents : Use ACS-grade ammonium chloride (≥97% purity) to reduce impurity-driven variability .
  • Documentation : Track parameters (pH, temperature) across batches using statistical process control (SPC) charts .

Example :
In peptide synthesis, batch variations in NH₄⁺ content are mitigated via ion-exchange chromatography .

Basic: What are common pitfalls in ammonium salt solution preparation, and how are they avoided?

Methodological Answer:

  • pH instability : NH₄⁺ solutions hydrolyze in water, lowering pH. Buffer with 10 mM Tris-HCl (pH 7.4) .
  • Precipitation : Filter-sterilize solutions (0.22 µm membrane) to remove particulate matter .
  • Concentration errors : Calibrate volumetric glassware at 20°C to account for thermal expansion .

Educational Note :
Students often omit details like degassing solutions or specifying reagent grades, leading to irreproducible results .

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